2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine
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Overview
Description
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group attached to the oxadiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine typically involves the reaction of cyclopropylcarboxylic acid anhydride with a diazinecarboxamidoxime at elevated temperatures . This method allows for the formation of the oxadiazole ring with the cyclopropyl substituent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the oxadiazole ring can interact with specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine can be compared with other oxadiazole derivatives, such as:
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine These compounds share the oxadiazole ring but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the cyclopropyl group in this compound makes it unique and can influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-9-5-4-7-10-8(12-11-7)6-2-3-6/h6,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSFBCWTCJYRNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.